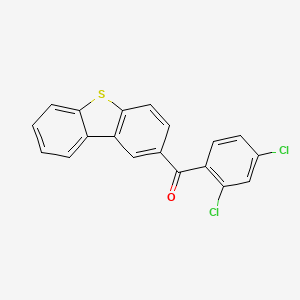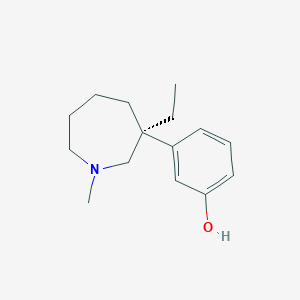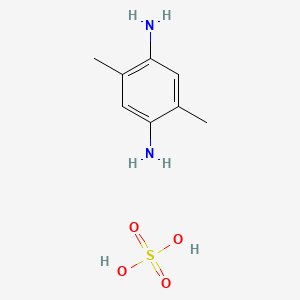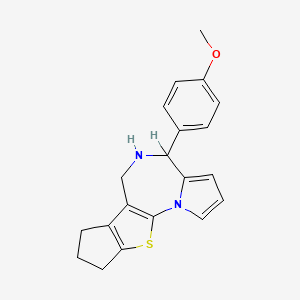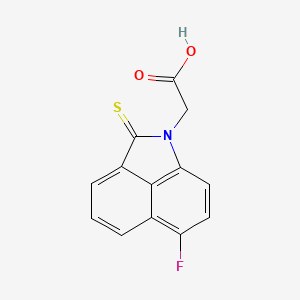
Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo various functional group transformations such as halogenation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques like continuous flow chemistry and green chemistry principles are increasingly adopted to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
6-Fluoroindole: A fluorinated indole derivative with various applications.
Thioindoles: Indole derivatives containing sulfur, known for their biological activities.
Uniqueness
Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is unique due to the combination of its indole core, fluorine substitution, and thioxo group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
85386-69-2 |
|---|---|
Molecular Formula |
C13H8FNO2S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid |
InChI |
InChI=1S/C13H8FNO2S/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
WXINCTZWMSULLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


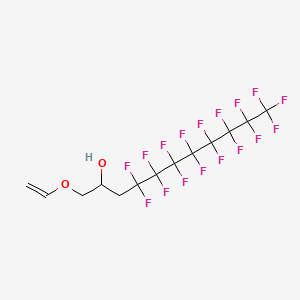

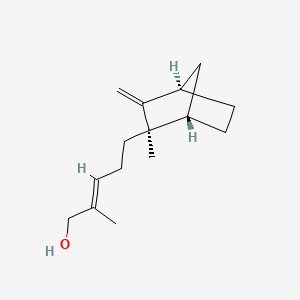
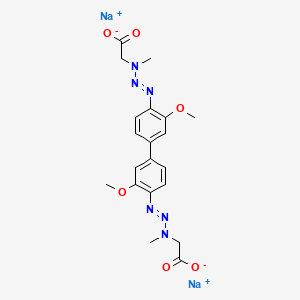
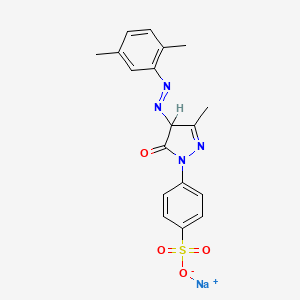
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
